molecular formula C12H12ClNO3S B11119728 3-chloro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide

3-chloro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide

Cat. No.: B11119728
M. Wt: 285.75 g/mol
InChI Key: UNIQGKGTIRCALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-[(furan-2-yl)methyl]-2-methylbenzene-1-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their wide range of biological activities. This compound features a furan ring, a benzene ring, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(furan-2-yl)methyl]-2-methylbenzene-1-sulfonamide typically involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(furan-2-yl)methyl]-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N-[(furan-2-yl)methyl]-2-methylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(furan-2-yl)methyl]-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
  • 1-Chloro-3-(furan-2-ylmethylamino)propan-2-one
  • Furan-2-ylmethyl-(3-isopropoxy-propyl)-amine

Uniqueness

3-Chloro-N-[(furan-2-yl)methyl]-2-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the furan ring and the sulfonamide group allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C12H12ClNO3S

Molecular Weight

285.75 g/mol

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C12H12ClNO3S/c1-9-11(13)5-2-6-12(9)18(15,16)14-8-10-4-3-7-17-10/h2-7,14H,8H2,1H3

InChI Key

UNIQGKGTIRCALV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.